molecular formula C9H19N3O B7861482 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide

Cat. No.: B7861482
M. Wt: 185.27 g/mol
InChI Key: RTIXTWULLAMZLD-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is a synthetic organic compound It is characterized by the presence of an amino group, a methyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoacetamide and N-methyl-1-methylpyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained between 50-100°C to ensure optimal yield.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized for maximum efficiency and yield. Automation and process control systems are employed to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in substitution reactions with halogenated compounds, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenated compounds like bromoethane in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-methylacetamide: Lacks the pyrrolidine ring, resulting in different chemical properties and applications.

    N-Methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide: Lacks the amino group, affecting its reactivity and biological activity.

Uniqueness

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is unique due to the presence of both the amino group and the pyrrolidine ring, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11-4-3-8(6-11)7-12(2)9(13)5-10/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIXTWULLAMZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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